3-Hydroxy-4-(methoxymethoxy)benzaldehyde
Description
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-hydroxy-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-6-13-9-3-2-7(5-10)4-8(9)11/h2-5,11H,6H2,1H3 |
InChI Key |
XBINCGHENTZDPM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares 3-Hydroxy-4-(methoxymethoxy)benzaldehyde with structurally related benzaldehyde derivatives:
Key Observations:
Substituent Effects on Reactivity :
- The methoxymethoxy group (-OCH2OCH3) offers enhanced stability under acidic and basic conditions compared to benzyloxy (-OBn) groups, which require catalytic hydrogenation for removal .
- Vanillin (3-methoxy-4-hydroxybenzaldehyde) lacks complex protecting groups, making it more polar and water-soluble than its protected analogs .
Synthetic Utility :
Pharmacological Potential
- Hydroxybenzaldehyde Derivatives: Compounds like 3-Hydroxy-4-(isopentyloxy)benzaldehyde (molecular weight: 206 g/mol) exhibit antifungal and antiviral activities, as demonstrated in marine fungi-derived neuraminidase inhibitors . Vanillin is noted for its antioxidant properties and industrial applications in food and fragrances .
Spectroscopic and Crystallographic Data
- 3-Hydroxy-4-methoxybenzaldehyde thiosemicarbazone (a vanillin derivative) has been studied for its chelating properties and crystal structure, highlighting its utility in metal-ion sensing .
- Vanillin’s FTIR and Raman spectra confirm its non-linear optical activity, attributed to its planar aromatic structure and intermolecular hydrogen bonding .
Preparation Methods
Base-Catalyzed Methoxymethylation
The most direct route involves regioselective protection of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) using methoxymethyl chloride (MOMCl). The reaction exploits the differential acidity of the hydroxyl groups, with the 4-position being more reactive due to electron-withdrawing effects of the aldehyde.
-
Dissolve 3,4-dihydroxybenzaldehyde (1.0 mmol) in anhydrous dichloromethane (DCM) under nitrogen.
-
Add N,N-diisopropylethylamine (DIPEA, 2.0 mmol) and cool to 0°C.
-
Introduce MOMCl (1.2 mmol) dropwise and stir for 4–6 hours.
-
Quench with 1 M HCl, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate).
Key Parameters :
-
Solvent : DCM or DMF enhances solubility and reaction homogeneity.
-
Base : DIPEA or NaHCO₃ minimizes side reactions compared to stronger bases like K₂CO₃.
| Condition | Solvent | Base | Temp (°C) | Yield (%) | 4-MOM:3-MOM Ratio |
|---|---|---|---|---|---|
| MOMCl, DIPEA | DCM | DIPEA | 0→25 | 85–90 | 9:1 |
| MOMCl, NaHCO₃ | DMF | NaHCO₃ | 40 | 70–75 | 8:2 |
Alternative Synthetic Routes
From Isovanillin (3-Hydroxy-4-Methoxybenzaldehyde)
Isovanillin serves as a precursor, where the 4-methoxy group is replaced with MOM:
-
Demethylate isovanillin using BBr₃ in DCM (−78°C, 2 h).
-
Protect the 4-hydroxyl with MOMCl under standard conditions (DIPEA/DCM).
Challenges :
Phase-Transfer Catalysis (PTC)
PTC improves scalability for industrial applications:
-
Mix 3,4-dihydroxybenzaldehyde (1.0 mol), MOMCl (1.2 mol), and NaOH (2.5 mol) in toluene/water.
-
Add tetrabutylammonium bromide (TBAB, 0.1 mol) and stir at 50°C for 6 h.
Advantages :
Optimization and Mechanistic Insights
Solvent Effects
Polar aprotic solvents (DMF, DCM) enhance nucleophilic attack at the 4-position by stabilizing the transition state. Non-polar solvents (toluene) favor mono-protection but slow reaction kinetics.
Steric and Electronic Factors
-
Electron-withdrawing aldehyde : Increases 4-OH acidity (pKa ≈ 8.5 vs. 10.2 for 3-OH).
-
MOMCl reactivity : Electrophilic character drives faster alkylation at the more acidic 4-OH.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data :
-
¹H NMR (CDCl₃) : δ 9.87 (s, 1H, CHO), 7.41–7.27 (m, 3H, Ar-H), 5.32 (s, 2H, OCH₂O), 3.95 (s, 3H, OCH₃).
-
¹³C NMR : δ 191.0 (CHO), 152.2 (C-4), 150.3 (C-3), 95.2 (OCH₂O), 56.6 (OCH₃).
Comparative Analysis of Methods
Q & A
Basic: What are the most reliable synthetic routes for 3-Hydroxy-4-(methoxymethoxy)benzaldehyde, and what reaction conditions optimize yield?
Methodological Answer:
The compound is typically synthesized via etherification of 3-hydroxy-4-hydroxybenzaldehyde using methoxymethyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Alternative routes involve dehydrative coupling between 3-hydroxy-4-hydroxybenzaldehyde and methoxymethanol using POCl₃ as a catalyst in dichloromethane under reflux . For yield optimization:
- Use anhydrous solvents to minimize hydrolysis.
- Maintain a 1:1.2 molar ratio of aldehyde to methoxymethylating agent.
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1, UV visualization).
Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- FTIR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C-O-C ether stretch) .
- HRMS : Confirm molecular ion [M+H]⁺ with exact mass (e.g., C₉H₁₀O₄: calc. 182.0579, observed 182.0575) .
- HPLC : Use a C18 column (MeOH:H₂O 70:30) to assess purity (>95%) and detect by-products .
Advanced: How does the methoxymethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The methoxymethoxy (–OCH₂OCH₃) group acts as a steric and electronic modulator:
- Steric Effects : Bulky substituents reduce accessibility to the aldehyde group, slowing nucleophilic attack. Compare reactivity with analogs lacking the methoxymethoxy group (e.g., 4-methoxybenzaldehyde) .
- Electronic Effects : The electron-donating methoxy group increases electron density on the aromatic ring, directing electrophilic substitution to the ortho/para positions. For example, bromination occurs preferentially at the 5-position .
Experimental Design : - Perform competitive reactions with this compound and its non-substituted analog under identical conditions (e.g., bromination with Br₂/FeBr₃).
- Monitor reaction rates via GC-MS and compare product distributions.
Advanced: How can researchers design experiments to evaluate the compound’s potential biological activity?
Methodological Answer:
- Antimicrobial Assays :
- Use broth microdilution (CLSI guidelines) to test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare compound solutions in DMSO (≤1% v/v) .
- Enzyme Inhibition :
- Target tyrosinase or xanthine oxidase (common aldehyde-related enzymes). Use spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase at 475 nm) .
- Cytotoxicity :
- Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include IC₅₀ calculations and positive controls (e.g., doxorubicin) .
Advanced: How can contradictory data on synthesis yields or purity be resolved?
Methodological Answer:
- Yield Discrepancies :
- Purity Conflicts :
Advanced: What strategies ensure the compound’s stability during storage and experimental use?
Methodological Answer:
- Storage : Store at –20°C in amber vials under argon to prevent oxidation. Add stabilizers (e.g., 0.1% BHT) if dissolved in DMSO .
- Stability Testing :
Advanced: How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
